molecular formula C15H12N2O5 B5227624 N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide

N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide

Cat. No. B5227624
M. Wt: 300.27 g/mol
InChI Key: ROFCTYOAFCEQBL-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide, also known as NF-κB inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune response. In

Mechanism of Action

N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide inhibits the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB inhibitor protein IκBα. This results in the accumulation of IκBα and the inhibition of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB activation, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
The inhibition of the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB pathway by N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. These include a reduction in the production of pro-inflammatory cytokines such as TN-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideα, IL-1β, and IL-6, as well as a reduction in the expression of adhesion molecules and chemokines involved in leukocyte recruitment. In addition, N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide is its specificity for the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB pathway, which makes it a valuable tool for studying the role of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB in various biological processes. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and affect cell viability at high concentrations.

Future Directions

There are several future directions for the study of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide. One area of interest is the development of more potent and selective inhibitors of the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB pathway, which could have therapeutic applications in a variety of diseases. Another area of interest is the identification of biomarkers that could predict the response to N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB inhibition, which could help to personalize treatment strategies. Finally, the use of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide in combination with other drugs or therapies could be explored as a potential strategy to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its inhibition of the N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB pathway has been shown to have a variety of biochemical and physiological effects, and its specificity makes it a valuable tool for studying the role of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB in various biological processes. However, further research is needed to optimize its potency and selectivity, and to explore its potential in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide involves several steps, including the condensation of 2-furoic acid with 3,4-methylenedioxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by treating the resulting amine with ethyl chloroformate.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential anti-cancer properties, as N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamideκB is known to play a role in cancer cell survival and proliferation.

properties

IUPAC Name

N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-14(18)10(17-15(19)12-2-1-5-20-12)6-9-3-4-11-13(7-9)22-8-21-11/h1-7H,8H2,(H2,16,18)(H,17,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCTYOAFCEQBL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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